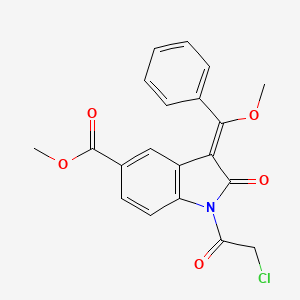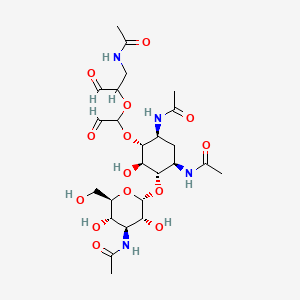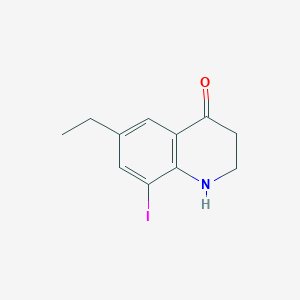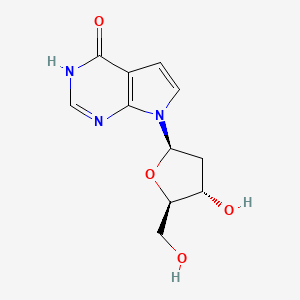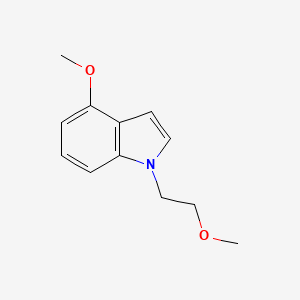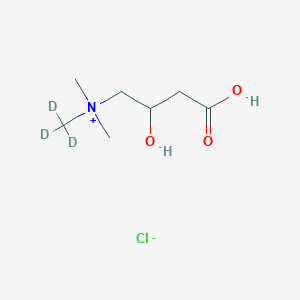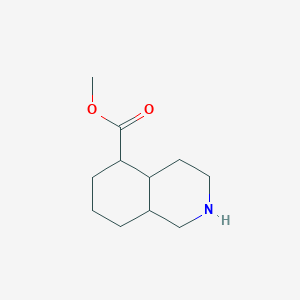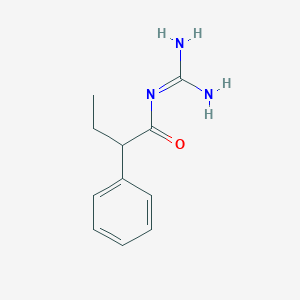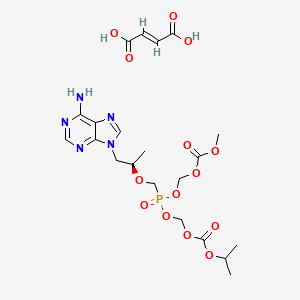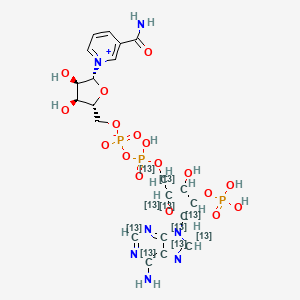
NADP-13C10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide adenine dinucleotide phosphate-13C10 (NADP-13C10) is an isotope-labeled version of nicotinamide adenine dinucleotide phosphate. It is a nucleotide and coenzyme that plays a crucial role in various biochemical reactions. The compound is labeled with carbon-13 isotopes, making it useful in research applications where tracking and quantification of metabolic pathways are required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NADP-13C10 involves the incorporation of carbon-13 isotopes into the nicotinamide adenine dinucleotide phosphate molecule. This can be achieved through enzymatic synthesis, where enzymes catalyze the incorporation of labeled carbon atoms into the molecule. The reaction conditions typically involve the use of specific enzymes, substrates, and cofactors under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors where enzymes and substrates are combined under optimal conditions to produce the labeled compound. The product is then purified using chromatographic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: NADP-13C10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as a coenzyme in metabolic pathways .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors that facilitate the reaction .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation-reduction reactions, the products may include reduced or oxidized forms of the compound, such as nicotinamide adenine dinucleotide phosphate (NADP) and nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) .
Wissenschaftliche Forschungsanwendungen
NADP-13C10 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and enzyme kinetics. In biology, it helps in understanding cellular processes and energy metabolism. In medicine, this compound is used in research related to diseases such as cancer and neurodegenerative disorders. In industry, it is used in the production of chiral pharmaceutical intermediates .
Wirkmechanismus
NADP-13C10 exerts its effects by acting as a coenzyme in various biochemical reactions. It participates in redox reactions, where it alternates between its oxidized form (NADP) and reduced form (NADPH). This cycling is crucial for processes such as lipid and nucleic acid synthesis, as well as the Calvin cycle in photosynthesis. The molecular targets of this compound include enzymes involved in these pathways, such as glucose-6-phosphate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to NADP-13C10 include nicotinamide adenine dinucleotide (NAD), nicotinamide adenine dinucleotide hydrogen (NADH), and nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). These compounds share structural similarities and participate in similar biochemical reactions .
Uniqueness: The uniqueness of this compound lies in its isotope labeling with carbon-13. This labeling allows for precise tracking and quantification in metabolic studies, providing insights into the dynamics of biochemical pathways that are not possible with unlabeled compounds .
Eigenschaften
Molekularformel |
C21H28N7O17P3 |
|---|---|
Molekulargewicht |
753.33 g/mol |
IUPAC-Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11?,13-,14?,15-,16?,20-,21?/m1/s1/i6+1,7+1,8+1,11+1,12+1,14+1,16+1,17+1,19+1,21+1 |
InChI-Schlüssel |
XJLXINKUBYWONI-XVWQFHCMSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[13CH2][13CH]3[13CH]([13CH]([13CH](O3)N4[13CH]=N[13C]5=[13C](N=[13CH]N=[13C]54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



